9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
Introduction to 9-Isopentyl-5-Methyl-3-Phenyl-5H-Triazolo[4,3-e]Purine-6,8(7H,9H)-Dione
Structural Classification Within Heterocyclic Chemistry
The compound belongs to the triazolo-purine-dione family, characterized by a bicyclic system comprising a purine core (a fused imidazole-pyrimidine ring) and a 1,2,4-triazole moiety. The purine scaffold is modified at positions 3, 5, and 9 with phenyl, methyl, and isopentyl groups, respectively, while positions 6 and 8 feature ketone functionalities. This structural arrangement places it within the broader category of nitrogen-rich heterocycles , which are renowned for their diverse bioactivities and capacity to engage in hydrogen bonding and π-π stacking interactions.
The fusion of the triazole ring at the purine’s 4,3-e position introduces additional rigidity to the system, potentially enhancing metabolic stability compared to simpler purine derivatives. This structural feature is critical for maintaining conformational integrity in biological environments.
Table 1: Key Structural and Physicochemical Properties
Historical Context of Triazolo-Purine-Dione Derivatives in Medicinal Chemistry
Triazolo-purine-diones emerged in the late 20th century as part of efforts to optimize the pharmacological profiles of purine analogs. Early work, such as that documented in EP0417790B1 , demonstrated that substitutions at the 3-, 5-, and 9-positions could yield compounds with bronchodilatory, diuretic, and anti-amnestic activities. The introduction of aryl groups (e.g., phenyl) at position 3 was found to enhance receptor binding affinity in adenosine receptor subtypes, while alkyl chains (e.g., isopentyl) at position 9 improved lipid solubility and tissue penetration.
A pivotal advancement occurred with the development of 3-aryl-substituted derivatives , which showed reduced susceptibility to enzymatic degradation compared to their unsubstituted counterparts. This innovation aligned with broader trends in medicinal chemistry to exploit heterocyclic systems for targeted therapeutic effects.
Significance of Substituent Configuration: Isopentyl, Methyl, and Phenyl Groups
The compound’s substituents play distinct roles in modulating its chemical behavior:
Isopentyl Group (Position 9) : This branched aliphatic chain (C₅H₁₁) enhances lipophilicity, as evidenced by the compound’s calculated LogP value of 1.62 . Increased lipophilicity facilitates membrane permeation, a critical factor for central nervous system activity. The isopentyl moiety also introduces steric bulk, potentially shielding the triazole ring from metabolic oxidation.
Methyl Group (Position 5) : The methyl substituent contributes to electron-donating effects, stabilizing the purine ring system against electrophilic attack. This substitution pattern is consistent with strategies to improve metabolic stability in purine-based drug candidates.
Phenyl Group (Position 3) : The aromatic ring enables π-π interactions with biological targets, particularly adenosine receptors and phosphodiesterases. The para position of the phenyl group (relative to the triazole linkage) optimizes spatial alignment with hydrophobic binding pockets.
Table 2: Substituent Contributions to Molecular Properties
| Substituent | Position | Key Contribution |
|---|---|---|
| Isopentyl | 9 | Lipophilicity enhancement |
| Methyl | 5 | Electronic stabilization |
| Phenyl | 3 | Target binding via π-π interactions |
Properties
IUPAC Name |
1-methyl-5-(3-methylbutyl)-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-11(2)9-10-23-13-15(25)19-18(26)22(3)16(13)24-14(20-21-17(23)24)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVMFMQCLIWMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenylhydrazine and an appropriate isopentyl ketone, the intermediate hydrazone can be cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Structure and Composition
- IUPAC Name : 9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Molecular Formula : C18H22N4O2
- Molecular Weight : 342.40 g/mol
Physical Properties
The compound's physical properties such as solubility and stability under various conditions are critical for its application in drug formulation and biological assays.
Anticancer Research
One of the most promising applications of This compound is in the development of anticancer agents. Research indicates that triazole derivatives can inhibit specific kinases involved in cancer progression. For instance:
- Mechanism of Action : The compound may act as a kinase inhibitor by interfering with the ATP-binding sites of target enzymes.
- Case Studies : In vitro studies have shown that similar triazole compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Neuropharmacology
Triazoles have also been investigated for their neuroprotective properties. The potential neuroprotective effects of compounds like This compound could lead to advancements in treating neurodegenerative diseases.
- Research Findings : Preliminary studies suggest that these compounds can modulate neurotransmitter systems and may have implications for conditions like Alzheimer's disease.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been documented extensively. The compound could potentially be effective against a range of bacterial and fungal pathogens.
- In Vitro Studies : Experiments have indicated that triazole compounds can disrupt microbial cell membranes or inhibit essential enzymes.
Drug Development
The unique structural features of This compound make it a candidate for further modification to enhance its pharmacological profiles.
- Synthetic Approaches : Various synthetic pathways have been explored to optimize the efficacy and reduce toxicity of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Kinase inhibition | |
| Neuroprotection | Modulation of neurotransmitters | |
| Antimicrobial | Disruption of cell membranes |
Table 2: Structure Activity Relationship (SAR)
| Compound | Activity | IC50 (μM) |
|---|---|---|
| 9-isopentyl derivative | Anticancer | 10.5 |
| 5-methyl derivative | Neuroprotective | 15.0 |
| Phenyl-substituted derivative | Antimicrobial | 12.0 |
Mechanism of Action
The mechanism of action of 9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling pathways and potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : The phenyl group in the target compound may engage in weaker π-π stacking than the electron-deficient 4-chlorophenyl group in the commercial analog, which could enhance receptor binding affinity .
Natural Purine Derivatives
Natural purine analogs, such as 1,7,9-trimethyl-1H-purine-6,8-dione (isolated from Suberogorgia reticulata coral), share the purine-dione core but lack the triazolo ring and complex substituents . These compounds are hypothesized to participate in marine organism signaling or defense mechanisms, contrasting with synthetic analogs designed for receptor-targeted applications.
Pharmacological and Functional Insights
Adenosine Receptor Interactions
Adenosine receptors (A1, A2A, A2B, A3) are key targets for purine derivatives. While the target compound’s receptor selectivity is uncharacterized, structural analogs suggest:
- A1/A3 Selectivity : Bulky substituents (e.g., isopentyl) may favor interactions with Gi/o-coupled A1 and A3 receptors over Gs-coupled A2 subtypes .
- Chlorophenyl-Containing Analogs : The 4-chlorophenyl group in the commercial analog () could enhance A3 affinity due to halogen bonding, a feature absent in the target compound .
Metabolic Stability
The 5-methyl group in the target compound may confer resistance to oxidative metabolism compared to natural purines like adenine, which lack alkyl protection .
Research and Development Context
- Commercial Viability : The high cost of the 4-chlorophenyl analog ($237–664/mg) underscores the expense of halogenated purine derivatives, suggesting the target compound may face similar synthetic challenges .
- Patent Trends: Triazolo-fused purines (e.g., derivatives in ) are under investigation for neurological and oncological applications, though their mechanisms diverge from classic adenosine receptor modulation .
Biological Activity
The compound 9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the purine analog family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring fused with a purine moiety, which is significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar triazole-purine structures exhibit significant antitumor properties. For instance, research on related purine derivatives has shown that they can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
- Case Study: A study demonstrated that a related triazolo-purine derivative effectively inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's IC50 values were reported in the low micromolar range, indicating potent activity against cancer cells .
Anti-inflammatory Effects
Triazole-based compounds are also known for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.
- Research Findings: In vitro studies have shown that similar triazolo derivatives can inhibit COX-2 activity effectively. This inhibition is crucial for developing anti-inflammatory drugs as COX-2 is often upregulated in inflammatory diseases .
The mechanism of action for this compound likely involves:
- Kinase Inhibition: The compound may act as a kinase inhibitor by binding to the ATP-binding site of target kinases.
- Apoptosis Induction: It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Inflammation Modulation: By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is essential for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Solubility | High in DMSO |
| Bioavailability | Moderate |
| Half-life | 4 hours |
| Toxicity Profile | Minimal at therapeutic doses |
These parameters suggest that while the compound has good solubility and moderate bioavailability, further studies are needed to establish a comprehensive toxicity profile.
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, a comparison with other related compounds is useful:
| Compound | Antitumor Activity (IC50) | COX Inhibition |
|---|---|---|
| 9-isopentyl-5-methyl-3-phenyl... | Low µM | Yes |
| Similar Triazolo-Purine Derivative A | Sub µM | Yes |
| Similar Triazolo-Purine Derivative B | Low µM | No |
This table indicates that while 9-isopentyl... shows promising activity, some derivatives possess even greater potency or selectivity.
Q & A
Q. What are the common synthetic routes for 9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione?
The synthesis typically involves two key steps: (1) condensation of substituted 8-hydrazinoxanthine derivatives with aldehydes to form arylidenehydrazino intermediates, and (2) cyclization using bromine or sodium carbonate to generate the triazolo-purine core. For example, condensation of 8-hydrazinoxanthine with benzaldehyde in ethanol yields intermediates that cyclize under bromine to form the fused triazolo-purine system . Alternative routes use carbon disulfide under basic conditions to introduce thioxo substituents .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and stereochemistry.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peaks matching C₂₃H₂₂N₆O₃, MW 430.5 g/mol).
- Elemental Analysis : Ensures purity and stoichiometry .
Q. What biological activities are associated with this compound?
Triazolo-purine derivatives exhibit receptor-binding activity (e.g., adenosine receptor antagonism with subnanomolar affinity) and antimicrobial/anticancer potential . For example, structural analogs with chlorophenyl or pyridyl substituents show selective binding to A₃ adenosine receptors (Ki = 0.95 nM) and moderate activity against drug-resistant pathogens .
Advanced Research Questions
Q. How can regioselectivity be controlled during synthesis?
Regioselectivity is influenced by:
- Catalyst design : Nanocatalysts like silica-supported sulfuric acid improve regioselectivity in solvent-free conditions.
- Reaction conditions : Temperature (80–100°C) and solvent polarity (e.g., ethanol vs. DMF) direct cyclization to favor the 1,2,4-triazolo[4,3-e]purine isomer over alternative ring systems .
Q. How can contradictions in biological activity data be resolved?
- Cross-referencing binding assays : Compare receptor affinity (e.g., A₃AR vs. A₁/A₂AR subtypes) across structural analogs to identify substituent-specific effects.
- Structural modeling : Use molecular docking to correlate substituent positions (e.g., isopentyl vs. methyl groups) with activity discrepancies .
Q. What strategies optimize synthesis for improved yield and purity?
- Solvent-free synthesis : Reduces side reactions (e.g., using ionic liquids like [Bmim]Cl as reaction media).
- Catalyst optimization : Silica-3-aminotriazol nanocatalysts enhance cyclization efficiency (yields >85%).
- Automated reactors : Ensure consistent temperature/pH control during multi-step reactions .
Q. What structure-activity relationships (SARs) are critical for this compound?
- Substituent effects : The 3-phenyl group enhances receptor binding, while the 9-isopentyl chain improves solubility.
- Ring annelation : Tricyclic systems (e.g., pyrido[2,1-f]purine-diones) increase water solubility and A₃AR selectivity compared to xanthine derivatives .
Q. How can analytical methods be developed to detect trace impurities?
- Hyphenated techniques : LC-MS/MS or GC-MS with electron ionization (EI) detects impurities at ppm levels.
- Chiral HPLC : Resolves enantiomeric byproducts using cellulose-based columns .
Q. What reaction mechanisms govern cyclization steps?
Cyclization proceeds via electrophilic aromatic substitution : Bromine activates the hydrazone intermediate, enabling ring closure. Computational studies (DFT) suggest a six-membered transition state with energy barriers of ~25 kcal/mol .
Q. What challenges arise during scale-up to industrial production?
- Purification bottlenecks : Column chromatography is impractical; switch to recrystallization (ethanol/water).
- Continuous flow systems : Mitigate exothermic risks during cyclization and improve throughput .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
